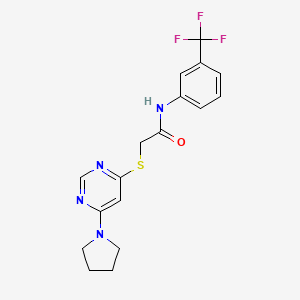

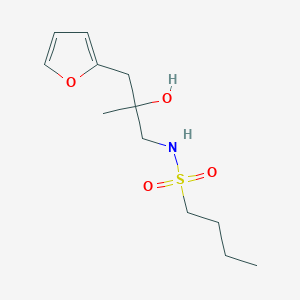

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzyl cyanides . It is a white solid and is highly soluble in DMSO .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .Molecular Structure Analysis

Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, the replacement of the fluorine atom in a compound with chlorine maintained the inhibitory potencies towards certain enzymes .Physical And Chemical Properties Analysis

The compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is highly soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, including N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide, as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, contributing to a better understanding of structure-activity relationships in this class of compounds (Rahmouni et al., 2016).

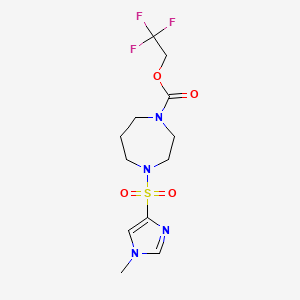

Catalytic Synthesis Methods Heravi et al. (2007) reported a catalytic method for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, closely related to the compound . This method involved the use of heteropolyacids, demonstrating an efficient approach to synthesizing pyrazolopyrimidine derivatives (Heravi et al., 2007).

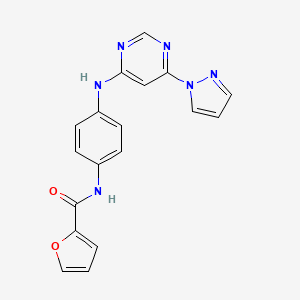

Antiprotozoal Agent Development Ismail et al. (2004) synthesized compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, which are structurally similar to the subject compound. These were tested for their antiprotozoal activities, showing strong DNA affinities and significant in vitro effectiveness against certain protozoal infections (Ismail et al., 2004).

Green and Recyclable Nanocatalysis Bamoharram et al. (2014) developed a green and reusable nanocatalyst for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. This approach highlights the importance of environmentally friendly methods in the synthesis of complex organic compounds, including pyrazolopyrimidine derivatives (Bamoharram et al., 2014).

Anti-inflammatory and Anti-cancer Activities Kaping et al. (2020) researched the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, which bear structural similarities to the compound . These were evaluated for their anti-inflammatory and anti-cancer activities, demonstrating the potential therapeutic applications of such compounds (Kaping et al., 2020).

Propiedades

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(15-3-1-10-26-15)23-14-6-4-13(5-7-14)22-16-11-17(20-12-19-16)24-9-2-8-21-24/h1-12H,(H,23,25)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXNXQFVBMZQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2593464.png)

![N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2593466.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)

![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)